molecular formula C20H23N3O5S B11001864 methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11001864
M. Wt: 417.5 g/mol
InChI Key: OPLOWRQJTBPMDC-UHFFFAOYSA-N
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Description

Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The thiazole ring can also play a role in binding to metal ions or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of an indole and thiaz

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O5S/c1-10(2)17-15(19(25)28-6)21-20(29-17)22-18(24)12-9-11-13(26-4)7-8-14(27-5)16(11)23(12)3/h7-10H,1-6H3,(H,21,22,24)

InChI Key

OPLOWRQJTBPMDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC)C(=O)OC

Origin of Product

United States

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